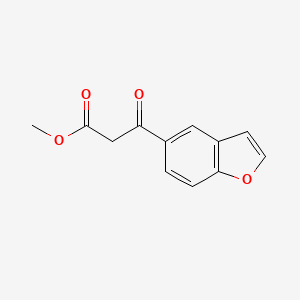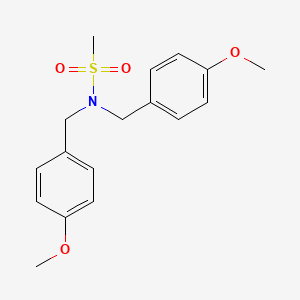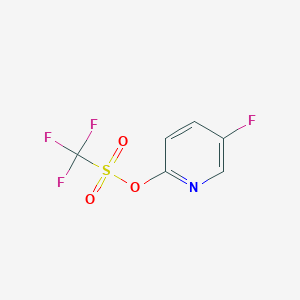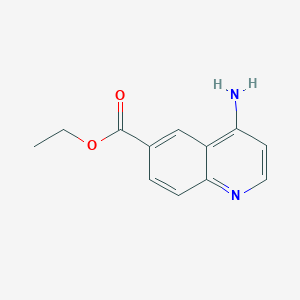
Ethyl 4-aminoquinoline-6-carboxylate
Descripción general
Descripción
“Ethyl 4-aminoquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 . It is part of the 4-aminoquinoline class of compounds, which have been extensively studied for their antimalarial properties .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds often involves the Doebner hydrogen-transfer reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the covalent linking of the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-aminoquinoline-6-carboxylate” includes a quinoline ring with an amino group at the 4-position and a carboxylate group at the 6-position . The carboxylate group is esterified with an ethyl group .
Chemical Reactions Analysis
4-aminoquinoline compounds are known to participate in various chemical reactions. For instance, they can undergo the Doebner hydrogen-transfer reaction to form substituted quinolines .
Physical And Chemical Properties Analysis
“Ethyl 4-aminoquinoline-6-carboxylate” has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 216.089877630 g/mol .
Aplicaciones Científicas De Investigación
Quinoline derivatives have a broad range of applications in various scientific fields :
-
Medicinal Chemistry
- Quinoline derivatives are known to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
- They also have medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
-
Synthetic Organic Chemistry
-
Industrial Chemistry
-
Anti-COVID-19 Activity
-
Anti-Inflammatory Activity
-
Anti-Mycobacterial Activity
-
Anticonvulsant Activity
-
Cardiovascular Activity
-
Antibacterial Activity
-
Anti-COVID-19 Activity
-
Anti-Inflammatory Activity
-
Anti-Mycobacterial Activity
-
Anticonvulsant Activity
-
Cardiovascular Activity
-
Antibacterial Activity
Safety And Hazards
Direcciones Futuras
Research into 4-aminoquinoline compounds, including “Ethyl 4-aminoquinoline-6-carboxylate”, is ongoing due to their potential antimalarial properties . The development of robust QSAR models capable of predicting the activity of these compounds against chloroquine-resistant strains of malaria is a promising future direction .
Propiedades
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminoquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



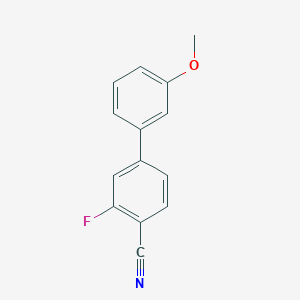
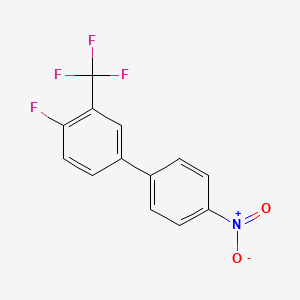
![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
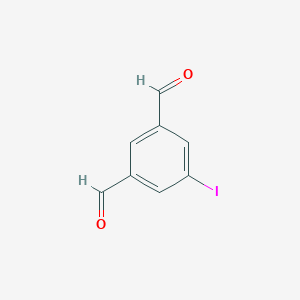
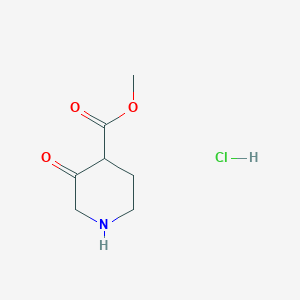
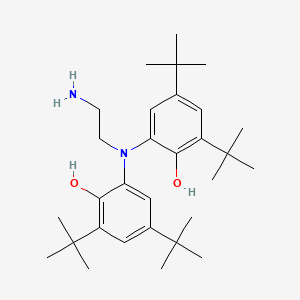
![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)
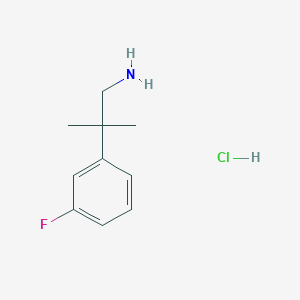
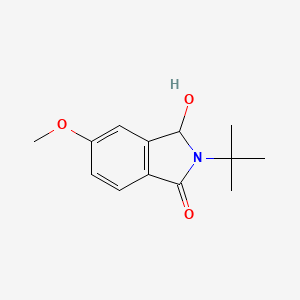
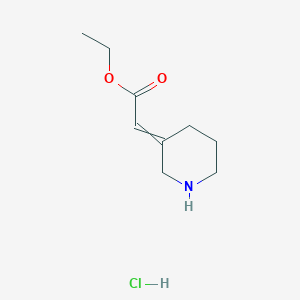
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
